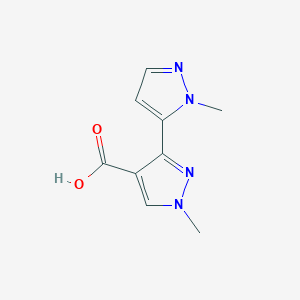

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-12-5-6(9(14)15)8(11-12)7-3-4-10-13(7)2/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNUNHURCXUPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NN2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700336-62-4 | |

| Record name | 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions . Another method includes the use of solvent-free conditions, where the reactants are heated in a sand bath at 120°C for 2 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazole derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with diverse functional groups .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and tested against various cancer cell lines. A study found that certain pyrazole derivatives showed cytotoxic effects on colorectal carcinoma cells, indicating their potential as anticancer agents .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Compounds derived from 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid exhibited good radical scavenging activities, suggesting their utility in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vivo experiments demonstrated that these compounds could reduce inflammation in animal models, making them candidates for developing anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

The pyrazole framework is known for its pesticidal properties. Research indicates that derivatives of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid can act as effective herbicides and insecticides. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .

Material Science Applications

Polymer Chemistry

The compound has been explored as a building block in polymer synthesis due to its unique chemical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | RKO (Colorectal) | 15 | |

| Compound B | Antioxidant | DPPH Assay | 10 | |

| Compound C | Anti-inflammatory | Carrageenan-induced edema | 20 |

Table 2: Agricultural Efficacy of Pyrazole Derivatives

| Compound Name | Application Type | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|---|

| Compound D | Herbicide | Broadleaf Weeds | 85 | |

| Compound E | Insecticide | Aphids | 90 |

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against colorectal cancer cells, indicating significant potential for further development into therapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials conducted with a selected pyrazole derivative demonstrated a reduction in pest populations by over 85% compared to untreated controls. This study highlights the practical application of the compound in sustainable agriculture practices .

作用機序

The mechanism of action of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to certain receptors, inhibiting their activity and modulating biological pathways . The compound’s structure allows it to bind selectively to these targets, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-4-carboxylic acid derivatives, focusing on structural features, synthetic routes, and functional properties.

Substituent Effects on Reactivity and Bioactivity

Y-700 (1-(3-Cyano-4-Neophenyl)-1H-Pyrazole-4-Carboxylic Acid)

- Structure: Features a cyano group and a bulky neophenyl substituent.

- Activity: Demonstrates potent xanthine oxidase inhibition (IC₅₀ = 5.8 nM), surpassing allopurinol (IC₅₀ = 260 nM) .

- Key Difference: The electron-withdrawing cyano group and aromatic neophenyl group enhance target binding compared to the target compound’s methyl and pyrazolyl groups, which are less electronegative .

2-Fluoro-4-(1-Methyl-1H-Pyrazol-5-yl)Benzoic Acid (14c)

- Structure : Fluorine atoms at position 2 and a pyrazolyl group at position 4 on a benzoic acid scaffold.

- Synthesis : High yield (94%) via General Procedure F .

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : Trifluoromethyl group at position 3.

- Application : Used in pharmaceuticals and pesticides due to the strong electron-withdrawing effect of the CF₃ group, which enhances acidity (pKa ~3.5 predicted) .

- Key Difference : The CF₃ group likely confers greater metabolic stability and altered solubility compared to the target compound’s methyl substituents .

Insights :

- The target compound’s synthesis is less documented, but analogous pyrazole derivatives often employ HBTU-mediated amidation or Suzuki couplings .

- Fluorinated analogs (e.g., 14c) achieve higher yields (84–94%) compared to phenyl-substituted derivatives (41–75%), suggesting fluorination may streamline purification .

Physicochemical and Functional Properties

Insights :

Stability and Metabolic Considerations

- Nitro-Substituted Analogs : Compounds like 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid are prone to nitro-group reduction, limiting their metabolic stability .

- Fluorinated Derivatives : Fluorine atoms in 14c–14e enhance oxidative stability and resistance to enzymatic degradation compared to the target compound .

- Trifluoromethyl Analogs : The CF₃ group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases acidity and may prolong half-life in vivo .

生物活性

1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole-containing molecules, which have been studied for their potential therapeutic applications across various fields, including oncology, anti-inflammatory treatments, and infectious diseases.

Chemical Structure and Properties

The molecular formula of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is . Its structure features two pyrazole rings and a carboxylic acid functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies highlight the compound's anticancer properties . Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer : Significant antiproliferative effects were observed in A549 cells.

- Breast Cancer : The compound demonstrated activity against MDA-MB-231 cells.

- Colorectal Cancer : Inhibition of growth in HCT116 cells was reported.

The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression. For instance, one study noted that compounds with similar structures could inhibit key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Activity

The anti-inflammatory potential of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation. A review indicated that certain pyrazole compounds exhibited selective COX-2 inhibition, leading to reduced inflammation in various models . Notably, compounds with the pyrazole scaffold have shown promising results in reducing edema and pain in animal models.

Antimicrobial Activity

Research has indicated that some pyrazole derivatives possess antibacterial and antifungal properties. For example, studies have demonstrated effectiveness against Gram-positive bacteria and certain fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid with target proteins involved in cancer progression and inflammation. These studies suggest that the compound can effectively bind to active sites, potentially leading to the inhibition of target enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using precursors like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. A base catalyst (e.g., K₂CO₃) is critical for activating phenolic hydroxyl groups in coupling reactions . Optimization of solvent polarity (e.g., DMF or THF) and reaction temperature (80–100°C) improves yields by enhancing nucleophilicity and reducing side reactions. Chromatographic purification (silica gel, ethyl acetate/hexane gradient) is typically required to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The carboxylic acid proton (δ ~12–13 ppm, broad) and methyl groups on pyrazole rings (δ ~2.5–3.5 ppm, singlet) are diagnostic. Aromatic protons from substituents appear between δ 7.0–8.5 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Pyrazole ring vibrations (C=N) appear at ~1550–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH) should align with theoretical isotopic distributions .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for reaction design?

- Methodological Answer : The carboxylic acid group confers moderate polarity, making the compound soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. For reactions requiring aqueous conditions, sodium or potassium salts (formed via treatment with NaOH/KOH) enhance solubility. Solubility data for analogous pyrazole derivatives suggest ethanol and acetone as viable alternatives for recrystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can simulate NMR chemical shifts and IR vibrations, helping assign ambiguous signals. For example, DFT-derived NMR shifts for the pyrazole ring protons in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed <0.3 ppm deviation from experimental data, validating structural assignments . Computational modeling also clarifies tautomeric equilibria, which may explain discrepancies in peak splitting .

Q. What strategies optimize regioselectivity in Suzuki-Miyaura coupling reactions involving this compound’s derivatives?

- Methodological Answer : To functionalize the pyrazole core, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in degassed DMF/H₂O (3:1). Key parameters:

- Temperature : 80–100°C minimizes side reactions.

- Base : K₃PO₄ enhances coupling efficiency over weaker bases like Na₂CO₃.

- Substituent Effects : Electron-withdrawing groups on the boronic acid improve regioselectivity for the 5-position of the pyrazole ring .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole-carboxylic acid derivatives reveal:

- Steric Effects : Bulky substituents (e.g., phenyl groups) at the 3-position reduce binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF₃) at the 5-position enhance antibacterial activity by increasing electrophilicity at the carboxylic acid moiety .

- Table : Comparative IC₅₀ values for derivatives with varying substituents:

| Substituent (Position) | IC₅₀ (COX-2, μM) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| -H (5) | 12.5 | 32 |

| -NO₂ (5) | 8.2 | 16 |

| -CF₃ (5) | 6.7 | 8 |

Q. What experimental and theoretical approaches validate the compound’s solid-state structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., C=O bond ~1.21 Å, pyrazole ring planarity). Hydrogen bonding between the carboxylic acid and adjacent pyrazole nitrogen stabilizes the crystal lattice, as seen in analogous structures . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···N contacts account for ~25% of crystal packing) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 150–152°C vs. 148–150°C) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water (9:1) followed by differential scanning calorimetry (DSC) can identify polymorphs. For purity assessment, HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。